molecular formula C4H8Br2 B089751 1,3-Dibromobutane CAS No. 107-80-2

1,3-Dibromobutane

Cat. No.: B089751
CAS No.: 107-80-2
M. Wt: 215.91 g/mol
InChI Key: XZNGUVQDFJHPLU-UHFFFAOYSA-N
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Description

1,3-Dibromobutane is an organic compound with the molecular formula C₄H₈Br₂. It is a colorless liquid with a strong odor and is primarily used in organic synthesis. The compound consists of a butane backbone with two bromine atoms attached at the first and third carbon positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromobutane can be synthesized through the bromination of butane. One common method involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs at room temperature and results in the addition of bromine atoms to the butane molecule .

Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Cyclization Reactions

a. Formation of Methylcyclopropane:
When heated with zinc dust in ethanol, 1,3-dibromobutane undergoes reductive elimination to form methylcyclopropane. This reaction parallels the classic Freund cyclopropane synthesis observed with 1,3-dibromopropane . The mechanism involves:

  • Electron transfer from Zn, generating a carbanion intermediate.

  • Intramolecular SN2 displacement of the second bromide, enabling cyclization.

  • Stereochemical flexibility , as orbital alignment dictates whether carbanion or diradical pathways dominate .

b. Cyclobutane Formation:
Electrochemical reduction of this compound in dimethylformamide (DMF) at a mercury cathode yields cyclobutane derivatives, though in lower yields (~29%) compared to cyclopropane systems . The reaction is limited by competing protonation of the carbanion intermediate.

Nucleophilic Substitution Reactions

a. Sequential Hydrolysis:
Enzymatic dehalogenation by Sphingobium japonicum LinB selectively removes bromine atoms:

  • First hydrolysis targets the secondary bromide (C2), producing (S)-4-bromobutan-2-ol with up to 87% enantiomeric excess (ee).

  • Second hydrolysis occurs at the primary bromide (C4), yielding (S)-butane-1,3-diol (35% ee) .

b. Metathesis with Silver Triflate:
this compound reacts with AgOTf in benzene to form 1,3-bis(triflate)butane via sequential SN2 displacements. Key observations:

  • Anchimeric assistance by triflate groups stabilizes intermediates .

  • Reactivity trend : Lower homologs (C3–C4) exhibit faster cyclization than longer-chain derivatives .

Elimination Reactions

Dehydrohalogenation under basic conditions (e.g., KOH/ethanol) produces 1,3-butadiene as the primary alkene. Competing pathways may yield:

  • 1-Butene (minor product) via Saytzeff elimination.

  • 2-Butene isomers under harsher conditions .

Biochemical Transformations

Metabolism in Rats:
this compound undergoes glutathione (GSH) conjugation, forming N-acetyl-S-(1-bromo-3-propyl)-cysteine as a urinary metabolite. Key findings:

  • Biliary excretion of sulfur-containing metabolites occurs.

  • Hepatic GSH depletion suggests potential toxicity .

Comparative Reaction Data

Reaction TypeConditionsProduct(s)Yield/SelectivitySource
Cyclization (Zn/EtOH)Reflux, 2–4 hMethylcyclopropane~90% (predicted)
Enzymatic HydrolysisLinB, pH 7.5, 25°C(S)-Butane-1,3-diol35% ee
Electrochemical ReductionDMF, Hg cathode, −1.5 VCyclobutane29%

Mechanistic Considerations

  • Carbanion vs. Diradical Pathways : Cyclopropane formation may proceed via carbanion intermediates in aprotic solvents (e.g., DMF) but shifts to diradical mechanisms in protic solvents like ethanol .

  • Steric Effects : Bulky substituents (e.g., in 2,6-dibromobornane) hinder SN2 cyclization, favoring alternative mechanisms .

Scientific Research Applications

Chemical Synthesis

1,3-Dibromobutane is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Electrophilic Addition : It can be synthesized from 1,3-butadiene through electrophilic addition reactions with bromine. This transformation is crucial for producing saturated compounds from unsaturated precursors .
  • Synthesis of Chiral Compounds : The compound serves as a substrate for dehalogenation reactions catalyzed by haloalkane dehalogenases. These enzymes facilitate the hydrolytic dehalogenation of this compound to yield chiral products, which are valuable in pharmaceutical applications .

Biochemical Applications

This compound has been studied for its role in biochemistry:

  • Dehalogenation Studies : Research has shown that this compound can be effectively dehalogenated by specific bacterial enzymes, such as LinB from Sphingobium japonicum. This process is significant for bioremediation efforts targeting halogenated organic compounds .
  • Enzyme Kinetics : The kinetics of dehalogenation reactions involving this compound have been analyzed to understand the efficiency and mechanism of enzyme action. Such studies contribute to the development of biocatalysts for industrial applications .

Environmental Chemistry

The environmental impact and remediation potential of this compound are notable:

  • Pollutant Degradation : As a halogenated compound, this compound can persist in the environment. Understanding its degradation pathways through microbial action is crucial for developing effective bioremediation strategies .
  • Toxicity Assessments : Studies have indicated that this compound exhibits toxic effects on aquatic organisms and can cause skin and eye irritation in humans. This raises concerns regarding its environmental persistence and necessitates careful handling during research and application .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Nesterova et al., 1972IsomerizationInvestigated isomerization equilibria among dibromobutanes; identified stability differences between isomers .
LinB Enzyme StudyBiodegradationDemonstrated efficient hydrolytic dehalogenation of rac-1,3-dibromobutane by haloalkane dehalogenase LinB .
Environmental ToxicityEcotoxicologyFound significant toxicity levels affecting aquatic life; recommended further studies on environmental impact .

Mechanism of Action

The mechanism of action of 1,3-dibromobutane primarily involves its reactivity as an alkylating agent. The bromine atoms in the compound are highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This property makes it useful in various substitution and elimination reactions .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromobutane is unique due to its specific placement of bromine atoms, which allows for distinct reactivity patterns compared to its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Biological Activity

1,3-Dibromobutane is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound (C4H8Br2) is a dibrominated alkane that is primarily used as an intermediate in organic synthesis. Its structure consists of a four-carbon chain with bromine atoms attached to the first and third carbon atoms. This configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against human breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these cell lines were found to be:

Cell Line IC50 (µM)
MCF-715
HepG220

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.
  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival, this compound effectively reduces tumor cell proliferation.
  • Membrane Disruption : The lipophilic nature of this compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

A notable case study involved the use of this compound in a synthetic pathway to develop novel anticancer agents. Researchers synthesized derivatives of this compound and tested their biological activities. One derivative showed enhanced cytotoxic effects compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,3-Dibromobutane in a laboratory setting?

  • Synthesis : The compound can be synthesized via bromination of 1,3-butadiene using HBr under controlled conditions. Purification is typically achieved through fractional distillation under inert atmospheres to avoid decomposition.
  • Characterization : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5 column to confirm purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Key NMR signals include δ ~3.5 ppm (multiplet for Br-adjacent CH₂) and δ ~1.8 ppm (multiplet for central CH₂) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use nitrile gloves, chemical-resistant goggles, and work in a fume hood. The compound is classified as Xi (irritant) with hazard code R36/38 (eye/skin irritation). In case of exposure, rinse eyes with water for 15 minutes (S26) and use emergency showers for skin contact. Store in amber glass bottles away from light and oxidizing agents .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 1,2- or 1,4-dibromobutane) experimentally?

  • Analytical Differentiation : Employ ¹³C NMR to identify unique carbon environments. For example, this compound exhibits two distinct Br-adjacent carbons, whereas 1,2- and 1,4-isomers show symmetry-related signals. Boiling point discrepancies (101.6°C vs. 175°C in conflicting reports) may indicate isomer impurities; validate via GC retention time comparisons .

Advanced Research Questions

Q. How does the steric and electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Reactivity Insights : The 1,3-dibromo configuration creates steric hindrance, favoring elimination over nucleophilic substitution in polar aprotic solvents. Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal partial positive charge localization on C1 and C3, making these sites reactive in Suzuki-Miyaura couplings. Compare with 1,4-dibromobutane, which shows slower kinetics due to reduced steric strain .

Q. How can researchers resolve discrepancies in reported thermodynamic properties, such as boiling points?

  • Data Validation : Conflicting boiling points (101.6°C vs. 175°C) may arise from impurities or isomer co-elution. Validate purity via differential scanning calorimetry (DSC) and correlate with vapor pressure data using the Clausius-Clapeyron equation. Cross-reference with high-resolution mass spectrometry (HRMS) to rule out contaminants .

Q. What computational approaches are optimal for modeling the conformational dynamics of this compound?

  • Modeling Strategies : Use molecular dynamics (MD) simulations in solvents like dichloromethane to analyze gauche and anti conformers. Density Functional Theory (DFT) can predict rotational barriers (~2-3 kcal/mol for C-C bond rotation). Software packages like Gaussian or ORCA are recommended for energy minimization and transition state analysis .

Q. How does this compound perform as a crosslinker in polymer chemistry compared to other dibromoalkanes?

  • Application Insights : Its 1,3-configuration enables controlled crosslinking in polyurethane systems due to balanced reactivity and spacing. In contrast, 1,4-dibromobutane forms rigid networks, while 1,2-dibromobutane may induce branching. Monitor reaction kinetics via rheometry and confirm crosslink density using swelling experiments in toluene .

Q. Methodological Notes

  • Contradiction Analysis : When encountering conflicting data (e.g., boiling points), systematically compare experimental conditions (pressure, purity) and validate with orthogonal techniques (e.g., DSC for phase transitions).
  • Safety-Critical Design : Incorporate real-time gas sensors (e.g., for HBr off-gassing) in reaction setups to mitigate risks during high-temperature syntheses.

Properties

IUPAC Name

1,3-dibromobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGUVQDFJHPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870455
Record name Butane, 1,3-dibromo-
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Molecular Weight

215.91 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromobutane
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CAS No.

107-80-2
Record name 1,3-Dibromobutane
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Record name Butane, 1,3-dibromo-
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Record name Butane, 1,3-dibromo-
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Record name Butane, 1,3-dibromo-
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Record name 1,3-dibromobutane
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